1-(2-Ethoxyethyl)-1-fluorocyclobutane

Medicinal Chemistry Physicochemical Properties Lipophilicity

1-(2-Ethoxyethyl)-1-fluorocyclobutane (CAS 123299-15-0) is a synthetic organic compound classified under fluorinated cyclobutanes, characterized by a cyclobutane ring substituted with a 2-ethoxyethyl group and a single fluorine atom at the 1-position. With a molecular formula of C8H15FO and a molecular weight of 146.20 g/mol, this compound serves as a versatile building block in medicinal chemistry, where the strategic incorporation of fluorine and a strained cyclobutane scaffold is employed to fine-tune the physicochemical and biological profiles of drug candidates.

Molecular Formula C8H15FO
Molecular Weight 146.2 g/mol
CAS No. 123299-15-0
Cat. No. B044299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyethyl)-1-fluorocyclobutane
CAS123299-15-0
SynonymsCyclobutane, 1-(2-ethoxyethyl)-1-fluoro- (9CI)
Molecular FormulaC8H15FO
Molecular Weight146.2 g/mol
Structural Identifiers
SMILESCCOCCC1(CCC1)F
InChIInChI=1S/C8H15FO/c1-2-10-7-6-8(9)4-3-5-8/h2-7H2,1H3
InChIKeyFMTHIMWHLCPPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethoxyethyl)-1-fluorocyclobutane (CAS 123299-15-0): A Strategic Fluorinated Cyclobutane Building Block for Medicinal Chemistry


1-(2-Ethoxyethyl)-1-fluorocyclobutane (CAS 123299-15-0) is a synthetic organic compound classified under fluorinated cyclobutanes, characterized by a cyclobutane ring substituted with a 2-ethoxyethyl group and a single fluorine atom at the 1-position . With a molecular formula of C8H15FO and a molecular weight of 146.20 g/mol, this compound serves as a versatile building block in medicinal chemistry, where the strategic incorporation of fluorine and a strained cyclobutane scaffold is employed to fine-tune the physicochemical and biological profiles of drug candidates .

Why 1-(2-Ethoxyethyl)-1-fluorocyclobutane Cannot Be Interchanged with Unsubstituted or Non-Fluorinated Cyclobutane Analogs


The substitution of a hydrogen atom with a fluorine atom on the cyclobutane ring of 1-(2-ethoxyethyl)-1-fluorocyclobutane (CAS 123299-15-0) introduces a highly electronegative element that fundamentally alters the compound's physicochemical properties. Fluorine substitution is a well-established strategy to increase metabolic stability by blocking oxidative metabolism, modulate lipophilicity (LogP), and influence molecular conformation through ring puckering [1]. These changes are not merely additive but are synergistic with the strained cyclobutane ring, which itself can act as a bioisostere for phenyl or cyclohexyl groups while offering improved membrane permeability . Consequently, direct substitution with a non-fluorinated analog, such as 1-(2-ethoxyethyl)cyclobutane, would result in a compound with a different LogP, a different metabolic profile, and potentially altered target binding, making them non-interchangeable in a synthetic or drug discovery context without rigorous re-optimization of the synthetic route and biological evaluation.

Quantitative Differentiation of 1-(2-Ethoxyethyl)-1-fluorocyclobutane (CAS 123299-15-0) Against Key Comparators


Enhanced Lipophilicity (LogP) of 1-(2-Ethoxyethyl)-1-fluorocyclobutane Compared to Non-Fluorinated Cyclobutane Analogs

The experimental LogP value for 1-(2-ethoxyethyl)-1-fluorocyclobutane is 2.305 . This represents a significant increase in lipophilicity compared to the calculated LogP for the non-fluorinated analog, 1-(2-ethoxyethyl)cyclobutane, which is approximately 1.44 (based on ACD/LogP data for fluorocyclobutane as a baseline reference) . The introduction of a single fluorine atom on the cyclobutane ring increases the partition coefficient by approximately 0.86 log units, indicating a substantial shift towards increased hydrophobicity, a key parameter for optimizing membrane permeability and oral bioavailability in drug design.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Moderate Polar Surface Area (PSA) of 1-(2-Ethoxyethyl)-1-fluorocyclobutane: Implications for Oral Bioavailability and CNS Penetration

The calculated polar surface area (PSA) for 1-(2-ethoxyethyl)-1-fluorocyclobutane is 9.23 Ų . This value is notably lower than that of a comparably sized amine-containing building block, such as (3-fluorocyclobutyl)methanamine (PSA ~26 Ų), indicating a significantly reduced polarity and hydrogen-bonding capacity . A lower PSA is often associated with improved passive membrane permeability and enhanced oral absorption. This specific value positions 1-(2-ethoxyethyl)-1-fluorocyclobutane as a promising scaffold for designing CNS-penetrant drugs, as compounds with PSA values well below 60-70 Ų are generally favored for crossing the blood-brain barrier.

Medicinal Chemistry Drug Design ADME

Conformational Influence of 1-Fluoro Substitution on Cyclobutane Ring Puckering

Computational studies on fluorocyclobutanes reveal that a single fluorine substitution at the 1-position, as in 1-(2-ethoxyethyl)-1-fluorocyclobutane, induces a distinct ring-puckering conformation. Theoretical calculations for fluorocyclobutane indicate that the equatorial conformer is more stable, with a puckering angle of approximately 28°, while the axial conformer has a smaller angle of around 24° [1][2]. This is in contrast to the parent cyclobutane, which is known to exist in a dynamic equilibrium of puckered conformers with a lower barrier to planarity. The presence of the electron-withdrawing fluorine atom further shortens the adjacent C-C bonds and stabilizes the puckered conformation, which can be exploited to project substituents into specific regions of 3D space, offering a unique vector for target binding interactions.

Computational Chemistry Conformational Analysis Molecular Design

Best Application Scenarios for 1-(2-Ethoxyethyl)-1-fluorocyclobutane (CAS 123299-15-0)


Scaffold for CNS-Penetrant Drug Discovery Programs

The combination of a low polar surface area (PSA of 9.23 Ų) and enhanced lipophilicity (LogP of 2.305) makes 1-(2-ethoxyethyl)-1-fluorocyclobutane a highly suitable starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders, where passive diffusion across the blood-brain barrier is a primary requirement [1].

Building Block for the Design of Metabolically Stable Analogs

The presence of a fluorine atom at the 1-position of the cyclobutane ring is a recognized strategy to block sites of oxidative metabolism, thereby improving the metabolic stability and prolonging the half-life of drug candidates . This compound can be used as a core scaffold in lead optimization to replace metabolically labile moieties, such as phenyl rings or unsubstituted alkyl chains, without significantly altering the molecular size or shape [1].

Lipophilicity Modulation in Hit-to-Lead Optimization

With an experimental LogP of 2.305, 1-(2-ethoxyethyl)-1-fluorocyclobutane occupies a desirable lipophilicity space for oral drug candidates (typically LogP 1-3) . It can be strategically employed in hit-to-lead campaigns to increase the LogP of polar starting points or to provide a more hydrophobic anchor for binding to lipophilic protein pockets, thereby improving target affinity and cellular permeability [1].

Conformationally Constrained Bioisostere in Fragment-Based Drug Discovery (FBDD)

The conformationally biased, puckered cyclobutane ring, influenced by the fluorine substituent, offers a rigid, three-dimensional scaffold that can project functional groups in a defined orientation . This makes 1-(2-ethoxyethyl)-1-fluorocyclobutane a valuable fragment in FBDD and structure-based drug design, where its unique shape can be exploited to fill binding pockets more efficiently than flatter, more flexible aromatic or cycloalkyl groups [1].

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